15,16-Dehydroestrone
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Overview
Description
15,16-Dehydroestrone is a synthetic derivative of estrone, a naturally occurring estrogen. It is characterized by the presence of a double bond between the 15th and 16th carbon atoms in its structure. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15,16-Dehydroestrone typically involves the dehydrogenation of estrone. One common method includes the use of dehydrogenating agents such as selenium dioxide or palladium on carbon. The reaction is usually carried out in an organic solvent like chloroform or methanol under controlled temperature conditions to ensure the formation of the desired double bond .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: 15,16-Dehydroestrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond back to a single bond, yielding estrone or other derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-17-one, while reduction can produce estrone.
Scientific Research Applications
15,16-Dehydroestrone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: The compound serves as a tool to study estrogen receptor interactions and hormone signaling pathways.
Medicine: Research into its potential therapeutic effects, particularly in hormone replacement therapy and cancer treatment, is ongoing.
Mechanism of Action
The mechanism of action of 15,16-Dehydroestrone involves its interaction with estrogen receptors. Upon binding to these receptors, it can modulate gene expression and influence cellular processes such as proliferation, differentiation, and apoptosis. The presence of the double bond between the 15th and 16th carbon atoms may alter its binding affinity and activity compared to estrone, leading to distinct biological effects.
Comparison with Similar Compounds
Estrone: A naturally occurring estrogen with a single bond between the 15th and 16th carbon atoms.
Estradiol: Another potent estrogen with two hydroxyl groups.
Estriol: A weaker estrogen with three hydroxyl groups.
Uniqueness: 15,16-Dehydroestrone is unique due to its specific structural modification, which imparts different chemical reactivity and biological activity compared to other estrogens. This makes it a valuable compound for studying the structure-activity relationships of estrogens and developing new therapeutic agents.
Properties
Molecular Formula |
C18H20O2 |
---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
3-hydroxy-13-methyl-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5-7,10,14-16,19H,2,4,8-9H2,1H3 |
InChI Key |
CCMDDSSGLUJFMA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1C=CC2=O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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